Regulatory Impurity Limit: Keto Ziprasidone vs. Hydroxy Ziprasidone Thresholds
In the commercial manufacturing of ziprasidone drug substance, Keto Ziprasidone and Hydroxy Ziprasidone are the two major process impurities that require strict control. According to the patent for an improved ziprasidone synthesis process, the specification for Keto Ziprasidone is set at not more than 1500 ppm, with further reduced limits of 1000, 750, 500, 250, and 100 ppm achievable [1]. This is directly comparable to the identical limit set for Hydroxy Ziprasidone [1]. The process has been validated to produce ziprasidone with Keto Ziprasidone levels as low as ~80 ppm and Hydroxy Ziprasidone levels as low as ~30 ppm [1].
| Evidence Dimension | Regulatory/Process Impurity Limit in Ziprasidone Drug Substance |
|---|---|
| Target Compound Data | Not more than 1500 ppm; can be reduced to ≤100 ppm |
| Comparator Or Baseline | Hydroxy Ziprasidone: Not more than 1500 ppm; can be reduced to ≤100 ppm |
| Quantified Difference | Identical upper limit; validated example values: Keto ~80 ppm vs. Hydroxy ~30 ppm |
| Conditions | HPLC analysis; process described in US Patent US-7777037-B2 |
Why This Matters
Knowing the precise regulatory limit and achievable levels for this specific impurity enables procurement of ziprasidone API that meets quality specifications and facilitates the development of robust analytical methods.
- [1] Venkataraman S, Rao UVB, Muvva V, Chitta V. Ziprasidone Process. US Patent US-7777037-B2. Granted 2010-08-17. Assignee: Dr. Reddy's Laboratories Ltd. View Source
